1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene
Description
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,5-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGNEVHXMFTHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628442-65-8 | |
| Record name | 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene typically involves the bromination of 4-(difluoromethyl)-2,5-difluorobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for consistent production quality. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.
Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring, facilitated by the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts like aluminum chloride or iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(difluoromethyl)-2,5-difluorophenol, 4-(difluoromethyl)-2,5-difluoroaniline, etc.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives of the compound.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or reduced aromatic compounds.
Scientific Research Applications
Synthesis and Properties
The compound can be synthesized through various methods, including the bromination of difluorobenzene derivatives. A notable method involves reacting 1,4-difluorobenzene with bromine in the presence of iron powder, yielding 1-bromo-4-(difluoromethyl)-2,5-difluorobenzene as a key intermediate for further chemical transformations . The compound is characterized by its unique fluorine substituents, which enhance its reactivity and stability.
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the development of selective inhibitors for human neuronal nitric oxide synthase (hnNOS), which play a role in neurological disorders . The difluorobenzene ring structure contributes to the compound's membrane permeability and selectivity, making it a valuable scaffold for drug design.
Agrochemicals
The compound is also explored as a precursor in the synthesis of agrochemicals. Its derivatives have been shown to exhibit herbicidal and pesticidal properties due to their ability to disrupt biological processes in target organisms . The incorporation of fluorine atoms enhances the biological activity and environmental stability of these agrochemical agents.
Material Science
In material science, this compound is investigated for its potential use in developing advanced materials with specific electronic properties. Its fluorinated structure can impart unique characteristics to polymers and coatings, improving their thermal stability and chemical resistance .
Case Studies
Research focused on synthesizing a series of selective hnNOS inhibitors based on the difluorobenzene structure revealed that compounds derived from this compound exhibited promising inhibitory activity with IC50 values in the nanomolar range . This highlights its potential as a lead compound for neurological drug development.
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 46 | High |
| Compound B | 23 | Excellent |
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene in chemical reactions involves the interaction of its bromine and fluorine substituents with various reagents. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the bromine atom towards nucleophiles, facilitating substitution reactions. Additionally, the presence of multiple halogen atoms can influence the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Reactivity : Bromine at position 1 is a common feature, but additional fluorine substituents (e.g., in 1-Bromo-2,5-difluorobenzene) reduce steric hindrance, favoring coupling reactions .
- Applications : Fluorinated analogs like the trifluorobenzene derivative in are prioritized in materials science for their thermal stability and hydrophobicity, whereas chloromethyl-substituted variants (e.g., ) are intermediates for further functionalization.
Physicochemical Properties
- Lipophilicity: The difluoromethyl group (-CF₂H) in the target compound increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .
- Thermal Stability : Fluorine substitution generally improves thermal stability. For instance, 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene exhibits a melting point >150°C due to multiple fluorine atoms.
Pharmacological Relevance
For example, fluorine’s role in improving metabolic stability and binding affinity (e.g., in kinase inhibitors) is well-documented . Compounds like 1-Bromo-4,5-difluoro-2-methylbenzene are precursors to fluorinated ligands used in targeted therapies.
Biological Activity
1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene is an aromatic compound notable for its unique structure, which includes a bromine atom and multiple fluorine substituents. Its molecular formula is CHBrF. The presence of fluorine in organic compounds often enhances their biological activity, making them valuable in medicinal chemistry and other fields.
The compound features a difluoromethyl group at the 4-position and fluorine atoms at the 2- and 5-positions on the benzene ring. This configuration imparts distinct electronic properties that can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrF |
| SMILES | C1=C(C(=CC(=C1F)Br)F)C(F)F |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, several studies suggest that fluorinated compounds often exhibit interesting pharmacological properties. The presence of fluorine can enhance metabolic stability and bioavailability, making such compounds promising candidates in drug development .
Potential Applications
This compound may serve as a precursor for developing biologically active molecules. Its unique structure could facilitate the synthesis of new pharmaceuticals with improved properties. Compounds containing fluorine have been shown to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
Case Studies and Research Findings
- Antibacterial Potential : Research indicates that derivatives of fluorinated benzene compounds can act as intermediates in the synthesis of quinolone-based antibacterial agents. The structural similarities between these compounds suggest that this compound may also possess antibacterial activity or serve as a valuable intermediate in related syntheses .
- Fluorinated Compounds in Drug Development : A review of organofluorine chemistry highlights the role of fluorinated compounds in enhancing drug efficacy and safety profiles. The unique electronic properties imparted by fluorine atoms can improve binding affinities to biological targets, potentially leading to more effective therapeutic agents .
- Mechanistic Studies : Studies on similar fluorinated compounds have demonstrated that they can influence enzyme activity through specific interactions with active sites. This suggests that this compound might also exhibit such interactions, warranting further investigation into its biochemical mechanisms .
Q & A
Basic Research Questions
What are the standard synthetic routes for 1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene, and how do reaction conditions influence regioselectivity?
Answer:
The compound is typically synthesized via electrophilic aromatic substitution (EAS) or halogen-exchange reactions. Key steps include:
- Bromination: Use brominating agents (e.g., Br₂ with FeBr₃ or NBS) on a pre-fluorinated benzene derivative. Directing groups (e.g., -CF₃) enhance regioselectivity for the para position .
- Difluoromethylation: Introduce the -CF₂H group via cross-coupling (e.g., Pd-catalyzed reactions) or radical-mediated pathways .
Critical factors:
- Temperature control (0–25°C) minimizes polybromination.
- Solvent polarity (e.g., DCM vs. DMF) affects reaction rates and by-product formation.
What analytical techniques are recommended for characterizing this compound, and how should data discrepancies be resolved?
Answer:
Primary methods:
- NMR Spectroscopy:
- ¹⁹F NMR: Identifies fluorine environments (δ -110 to -125 ppm for aromatic F; -80 to -90 ppm for -CF₂H) .
- ¹H NMR: Distinguishes protons adjacent to electron-withdrawing groups (e.g., -Br, -CF₂H).
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .
Resolving discrepancies:
- Cross-validate with computational chemistry (e.g., DFT calculations for NMR shifts) .
- Compare retention times in HPLC/GC with authentic standards .
What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations .
- Storage: Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent decomposition .
- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
How can competing reaction pathways (e.g., isomer formation) be minimized during synthesis?
Answer:
- By-product analysis: Monitor intermediates via LC-MS to detect isomers (e.g., ortho-brominated products) .
- Optimization strategies:
- Use sterically hindered catalysts (e.g., Pd(PPh₃)₄) to favor para substitution .
- Adjust stoichiometry (Br₂:substrate ratio ≤1:1) to limit over-bromination .
Case study: In a 2021 study, sodium bromate in 80% H₂SO₄ reduced isomer formation by 30% compared to Br₂/FeBr₃ .
How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Simulate transition states for Suzuki-Miyaura couplings to optimize ligand choice (e.g., SPhos vs. XPhos) .
- Machine learning: Train models on existing reaction databases (e.g., Reaxys) to predict yields under varying conditions 12.
Google学术常用搜索技巧08:12
Example: A 2025 study used DFT to confirm that the -CF₂H group reduces electron density at the bromine site, slowing oxidative addition in Pd-catalyzed reactions .
How should researchers address contradictions in reported physicochemical properties (e.g., melting points, solubility)?
Answer:
- Root-cause analysis:
- Standardization: Replicate measurements using IUPAC-recommended protocols (e.g., capillary melting point apparatus) .
Data example: A 2022 study found discrepancies in solubility (DMSO vs. THF) due to trace moisture in solvents .
Methodological Tables
Table 1. Comparison of Brominating Agents
| Agent | Yield (%) | By-products (%) | Conditions | Reference |
|---|---|---|---|---|
| Br₂/FeBr₃ | 65 | 15 (ortho isomer) | 0°C, DCM | |
| NBS | 72 | 8 | RT, AcOH | |
| NaBrO₃/H₂SO₄ | 85 | 5 | 40°C, H₂O |
Table 2. ¹⁹F NMR Chemical Shifts
| Substituent | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| -F (C-2) | -118.2 | Doublet | |
| -F (C-5) | -123.7 | Singlet | |
| -CF₂H | -85.4 | Triplet |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

